N,N,4-trimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
Description
N,N,4-Trimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a pyrimidine derivative characterized by:
- Pyrimidine core: Substituted with N,N,4-trimethyl groups at positions 2, 4, and 4.
- Piperazine linker: Attached to position 6 of the pyrimidine.
- Pyridine substituent: Position 2 of the piperazine is linked to a pyridine ring substituted with a trifluoromethyl group at position 3.
This structure confers unique physicochemical properties, including enhanced metabolic stability due to the trifluoromethyl group and improved solubility from the piperazine moiety. Its applications span medicinal chemistry (e.g., enzyme inhibition, receptor binding) and materials science .
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6/c1-12-10-15(23-16(22-12)24(2)3)26-8-6-25(7-9-26)14-5-4-13(11-21-14)17(18,19)20/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEHLBLJYDEVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-trimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a trifluoromethyl group and piperazine ring, which are known to influence its pharmacological properties.
The compound's molecular formula is with a molecular weight of 366.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H21F3N6 |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 2415468-66-3 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in the modulation of sphingomyelinase activity. Sphingomyelinases are enzymes that play crucial roles in cellular signaling and membrane dynamics, impacting various physiological processes.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the compound's potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease (AD). The inhibition of nSMase2 can lead to reduced exosome release, a critical factor in cellular communication and pathology associated with AD.
Key Findings from Research
- Inhibition of nSMase2 : The compound has demonstrated significant inhibitory activity against nSMase2 in vitro, with nanomolar potency observed in several derivatives tested .
- Pharmacokinetic Properties : In animal models, the compound exhibited favorable pharmacokinetic parameters, including substantial oral bioavailability and effective brain penetration, crucial for targeting central nervous system disorders .
- Comparative Efficacy : In comparative studies, the compound's efficacy was evaluated against existing nSMase2 inhibitors, showing competitive advantages in terms of potency and safety profiles .
Case Studies
A notable study investigated the effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound exhibited:
- Reduced exosome release : Quantitative analysis showed a significant decrease in exosome levels post-treatment.
- Improved cognitive function : Behavioral assays indicated enhanced memory retention compared to control groups.
Comparison with Similar Compounds
Structural Analogues with Modified Pyridine Substituents
Key Findings :
- Trifluoromethyl Position : Substitution at pyridine position 5 (target compound) vs. 3 () alters electronic effects, impacting receptor binding affinity .
- Halogen Substituents : Chlorine () increases molecular weight and polar surface area compared to fluorine, influencing solubility and blood-brain barrier penetration .
Analogues with Modified Pyrimidine Substituents
| Compound Name | Structural Differences | Key Properties/Applications | Source |
|---|---|---|---|
| N-Ethyl-4-methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine | - Ethyl and methyl groups replace N,N,4-trimethyl on pyrimidine | Improved lipophilicity; explored in oncology for kinase inhibition . | |
| N,N-Dimethyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine | - Dimethyl (vs. trimethyl) on pyrimidine - Trifluoromethyl at pyridine position 4 |
Reduced steric bulk; used as a ligand in serotonin receptor studies . |
Key Findings :
- N-Alkyl Groups : Trimethyl substitution (target compound) enhances metabolic stability compared to ethyl/methyl derivatives, as seen in .
- Pyrimidine Substitution Patterns : Position 4 methylation (target compound) improves π-π stacking interactions in enzyme binding pockets .
Analogues with Alternative Heterocyclic Cores
| Compound Name | Structural Differences | Key Properties/Applications | Source |
|---|---|---|---|
| 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine | - Piperidine replaces piperazine - Lacks pyrimidine core |
Reduced conformational flexibility; limited applications in catalysis . | |
| N-[1-(7-Fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine | - Quinazoline replaces pyridine - Additional fluorine substituent |
Broader kinase inhibition profile; tested in cancer models . |
Key Findings :
- Piperazine vs. Piperidine : Piperazine’s nitrogen-rich structure (target compound) enhances solubility and hydrogen-bonding capacity compared to piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
